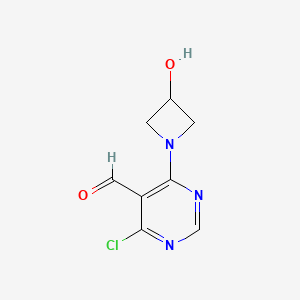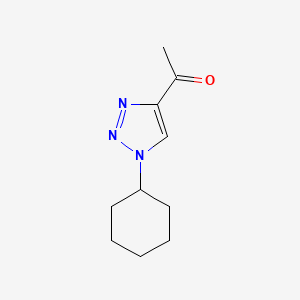![molecular formula C7H13N3S B13172143 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)
1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H13N3S. It is characterized by the presence of a pyrazole ring substituted with an ethylsulfanyl group.
Méthodes De Préparation
The synthesis of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1H-pyrazol-3-amine with 2-bromoethyl ethyl sulfide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The ethylsulfanyl group can form specific interactions with active sites, influencing the compound’s binding affinity and activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid: This compound has a triazole ring instead of a pyrazole ring, which can influence its chemical reactivity and biological activity.
2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole: This compound contains a benzodiazole ring, which can affect its stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ethylsulfanyl group and a pyrazole ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13N3S |
|---|---|
Poids moléculaire |
171.27 g/mol |
Nom IUPAC |
1-(2-ethylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3S/c1-2-11-6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9) |
Clé InChI |
SEAMZEMVIDDPPW-UHFFFAOYSA-N |
SMILES canonique |
CCSCCN1C=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
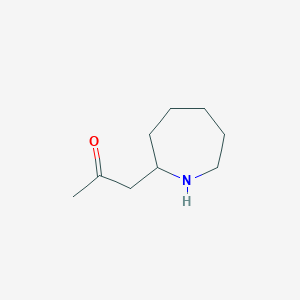


![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
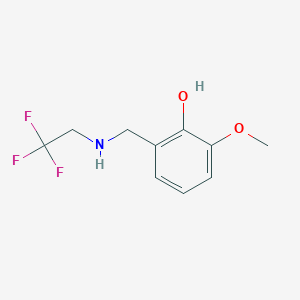
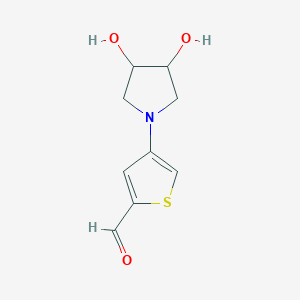
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
